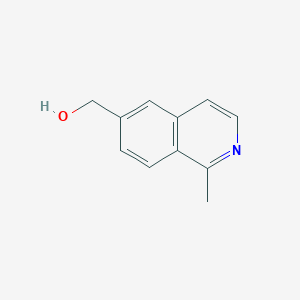
(1-Methylisoquinolin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylisoquinolin-6-yl)methanol is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The compound this compound is characterized by a methyl group attached to the nitrogen atom of the isoquinoline ring and a methanol group attached to the sixth carbon atom of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylisoquinolin-6-yl)methanol can be achieved through several methods. One common approach involves the reaction of isoquinoline with formaldehyde and a reducing agent. The reaction typically proceeds under acidic conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methylisoquinolin-6-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the conditions under which the reactions are carried out.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield (1-Methylisoquinolin-6-yl)carboxylic acid, while reduction may yield (1-Methylisoquinolin-6-yl)methane .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methylisoquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology
In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways involved in various diseases .
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (1-Methylisoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(1-Methylisoquinolin-6-yl)carboxylic acid: A derivative of this compound, this compound has a carboxylic acid group instead of a methanol group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methanol group on the isoquinoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(1-methylisoquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11-3-2-9(7-13)6-10(11)4-5-12-8/h2-6,13H,7H2,1H3 |
Clave InChI |
XPWZDQIRRVUCKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1C=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




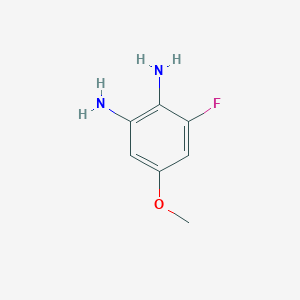
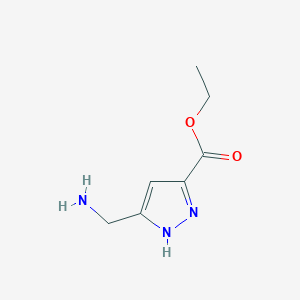
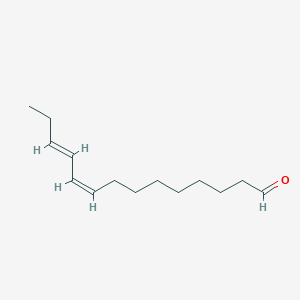
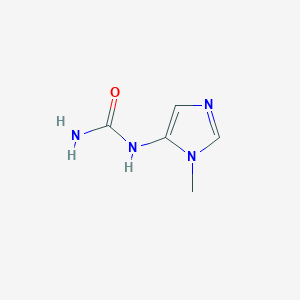

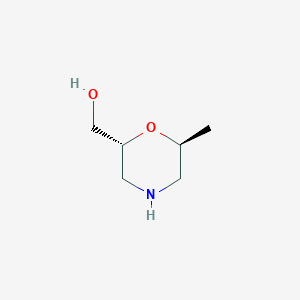
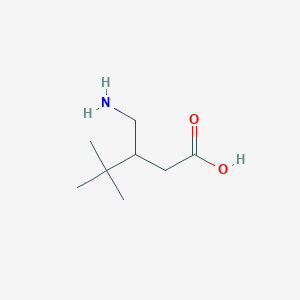

![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
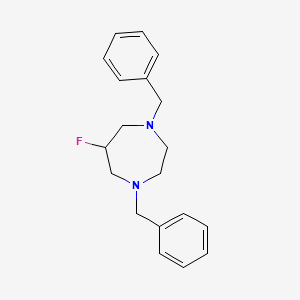
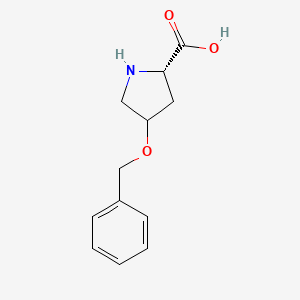
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
